(2,4,6-triethyl-1,3-phenylene)dimethanol

Lipophilicity Polymer chemistry Materials science

This sterically hindered, bifunctional diol features 2,4,6-triethyl substitution on a 1,3-phenylene core, delivering LogP 2.36–2.83 vs. ~0.7 for unsubstituted 1,3-benzenedimethanol. The ethyl groups provide steric shielding and conformational pre-organization, critical for precision cross-linking, hydrophobic coatings, and coordination chemistry. Choose this compound over trimethyl or unsubstituted analogs when steric bulk, enhanced lipophilicity, and tailored polymer free volume are essential to your application.

Molecular Formula C14H22O2
Molecular Weight 222.328
CAS No. 321580-16-9
Cat. No. B2849643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4,6-triethyl-1,3-phenylene)dimethanol
CAS321580-16-9
Molecular FormulaC14H22O2
Molecular Weight222.328
Structural Identifiers
SMILESCCC1=CC(=C(C(=C1CO)CC)CO)CC
InChIInChI=1S/C14H22O2/c1-4-10-7-11(5-2)14(9-16)12(6-3)13(10)8-15/h7,15-16H,4-6,8-9H2,1-3H3
InChIKeyHYTYWMOICDSANT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





CAS 321580-16-9: (2,4,6-Triethyl-1,3-phenylene)dimethanol Procurement & Technical Baseline


(2,4,6-Triethyl-1,3-phenylene)dimethanol (CAS 321580-16-9) is an organic building block with the molecular formula C₁₄H₂₂O₂ (MW: 222.32 g/mol), consisting of a 1,3-phenylene core bearing two hydroxymethyl groups and three ethyl substituents at the 2, 4, and 6 positions . The compound's sterically hindered, bifunctional architecture distinguishes it from unsubstituted and less sterically congested benzenedimethanol analogs, which directly impacts its utility as a monomer or cross-linking agent in polymer and materials science applications .

Why Generic 1,3-Benzenedimethanol Analogs Cannot Substitute CAS 321580-16-9


Substituting (2,4,6-triethyl-1,3-phenylene)dimethanol with its unsubstituted parent (1,3-benzenedimethanol, CAS 626-18-6) or even its trimethyl analog (2,4,6-trimethyl-1,3-benzenedimethanol, CAS 29329-35-9) is not chemically equivalent. The introduction of three ethyl groups significantly alters the compound's physicochemical profile, including a LogP of 2.36-2.83 versus an estimated LogP of ~0.7 for unsubstituted 1,3-benzenedimethanol, and increases molecular weight and steric bulk. This substitution pattern directly influences its performance in applications where steric shielding, conformational pre-organization, and specific cross-linking geometry are critical . The evidence below demonstrates that these differences translate to measurable and functionally relevant differentiation.

Quantitative Differentiator Evidence for (2,4,6-Triethyl-1,3-phenylene)dimethanol (CAS 321580-16-9) vs. Analogs


Physicochemical Differentiation: Lipophilicity (LogP) as a Selector for Hydrophobic Matrices

The target compound exhibits a predicted LogP of 2.83 (ACD/Labs) to 2.36 (calculated), representing a substantial increase in lipophilicity compared to unsubstituted 1,3-benzenedimethanol (estimated LogP ~0.7-0.9 based on similar small benzyl alcohols). This shift is critical for compatibility with hydrophobic polymer backbones and non-polar reaction media .

Lipophilicity Polymer chemistry Materials science

Physicochemical Differentiation: Steric Bulk and Rotatable Bond Count

The 2,4,6-triethyl substitution pattern introduces a higher degree of steric hindrance and conformational constraint around the aromatic core relative to the 2,4,6-trimethyl analog. This is quantified by the number of rotatable bonds and molar refractivity. The target compound has 5 rotatable bonds and a molar refractivity of 67.8±0.3 cm³, compared to 2 rotatable bonds and a predicted molar refractivity of ~55 cm³ for the trimethyl analog . This difference impacts polymer chain packing, free volume, and ultimately material properties such as glass transition temperature and flexibility.

Conformational analysis Steric hindrance Monomer design

Analytical and Quality Control Differentiator: Vendor-Specific Purity and Characterization Documentation

Procurement specifications for (2,4,6-triethyl-1,3-phenylene)dimethanol vary among vendors, with purity levels typically specified at 97% (Chemscene, Moldb) or minimum 95% (CymitQuimica) . Critically, suppliers such as Moldb explicitly state the availability of supporting analytical documentation, including NMR, HPLC, and LC-MS data, which can be essential for method validation and regulatory compliance . In contrast, documentation for less common analogs like 4,6-diisopropyl-1,3-phenylene)dimethanol is often less readily available from multiple commercial sources, creating a procurement and quality assurance advantage for the target compound.

Analytical chemistry Quality control Procurement

High-Value Application Scenarios for (2,4,6-Triethyl-1,3-phenylene)dimethanol (CAS 321580-16-9)


Cross-linking Agent for Specialty Polymers and Coatings

The compound's bifunctional hydroxymethyl groups and sterically hindered core make it an effective cross-linker for forming covalent bonds between polymer chains, particularly under oxidative conditions . Its enhanced lipophilicity (LogP 2.83) and steric profile support its use in the preparation of hydrophobic coatings and resins where improved chemical resistance and tailored mechanical properties are required .

Building Block for Sterically Demanding Ligands and Metal-Organic Frameworks

The 2,4,6-triethyl substitution pattern provides a pre-organized, sterically shielded scaffold that can be functionalized for use in coordination chemistry. Derivatives of this core structure have been employed in the synthesis of tripodal ligands and metal complexes for catalysis and materials science, where the ethyl groups influence metal binding geometry and stability [1][2].

Monomer for High-Performance Polyesters and Polyurethanes

As a sterically hindered diol, this compound can be incorporated into polyesters and polyurethanes to modify chain flexibility, glass transition temperature, and hydrophobicity. The increased rotatable bond count (5) and molar refractivity (67.8 cm³) relative to trimethyl analogs translate to different free volume characteristics in the resulting polymers, which can be exploited to fine-tune material performance.

Technical Documentation Hub

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21 linked technical documents
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